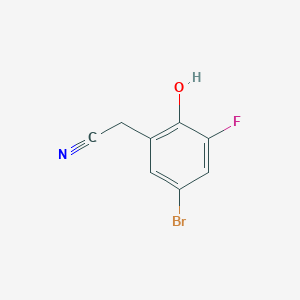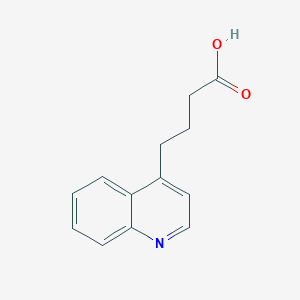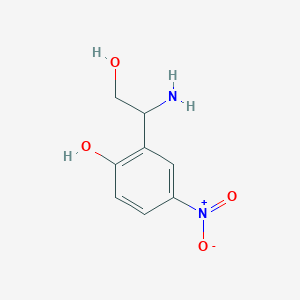
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a phenyl ring, along with an acetonitrile group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-cyano-3-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as TBAF (tetra-n-butylammonium fluoride) and acids like H2SO4 to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions can modify the nitrile group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like TBAF and acids such as H2SO4.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylacetonitriles.
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets, making it useful in medicinal chemistry and biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-methoxysalicylidene-2-furfurylimine
- 3-Nitrosalicylidene-2-furfurylimine
- 3-Bromo-2-fluoro-5-hydroxyphenylacetonitrile
Uniqueness
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, along with the acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
Formule moléculaire |
C8H5BrFNO |
|---|---|
Poids moléculaire |
230.03 g/mol |
Nom IUPAC |
2-(5-bromo-3-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)8(12)7(10)4-6/h3-4,12H,1H2 |
Clé InChI |
CHRWFCLTLJDEGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CC#N)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline](/img/structure/B13598556.png)






![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)



![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)

